molecular formula C23H44N4O15 B1254257 Inosamycin D

Inosamycin D

Número de catálogo: B1254257
Peso molecular: 616.6 g/mol
Clave InChI: ZMRHISCREAEQQW-MXESDJFFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Inosamycin D is a component of the inosamycin complex, a group of aminocyclitol antibiotics produced by Streptomyces hygroscopicus No. J296-21 (ATCC 39150) . Structurally, it belongs to the aminoglycoside class and shares a core scaffold with neomycin, paromomycin, and ribostamycin. However, it is distinguished by the presence of 2-deoxy-β-D-thioinosamine, a unique structural feature replacing the 2-deoxystreptamine moiety found in traditional aminoglycosides . The molecular formula of this compound is C₂₃H₄₄N₄O₁₅, with a molecular weight of 616.6180 Da .

While detailed toxicity data for this compound specifically remains sparse, studies on the inosamycin complex suggest that Inosamycin A, the primary component, has acute toxicity approximately one-third that of neomycin . This lower toxicity profile may stem from structural modifications influencing cellular uptake or ribosomal binding efficiency.

Propiedades

Fórmula molecular

C23H44N4O15

Peso molecular

616.6 g/mol

Nombre IUPAC

(2R,3S,4R,5R,6R)-5-amino-6-[(1R,2R,3S,4R,6S)-6-amino-2-[(2S,3R,4S,5R)-4-[(2R,3S,4S,5R,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxycyclohexyl]oxy-2-(aminomethyl)oxane-3,4-diol

InChI

InChI=1S/C23H44N4O15/c24-2-7-13(32)15(34)10(26)21(37-7)40-18-5(25)1-6(30)12(31)20(18)42-23-17(36)19(9(4-29)39-23)41-22-11(27)16(35)14(33)8(3-28)38-22/h5-23,28-36H,1-4,24-27H2/t5-,6+,7+,8+,9+,10+,11-,12-,13+,14-,15+,16-,17+,18+,19+,20+,21+,22+,23-/m0/s1

Clave InChI

ZMRHISCREAEQQW-MXESDJFFSA-N

SMILES isomérico

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1O)O)O[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)CO)O)O)N)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CN)O)O)N)N

SMILES canónico

C1C(C(C(C(C1O)O)OC2C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)N)O)OC4C(C(C(C(O4)CN)O)O)N)N

Sinónimos

BMY-28162
BMY-28163
BMY-28164
BMY-28165
Bu-2659
inosamycin A
inosamycin B
inosamycin C
inosamycin D
inosamycins

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Inosamycin D shares functional and structural similarities with several aminoglycoside antibiotics. Below is a comparative analysis based on structural features, antimicrobial activity, and toxicity.

Structural Comparison

Compound Core Structure Unique Moieties Molecular Formula Source Organism
This compound Aminocyclitol-thioinosamine 2-Deoxy-β-D-thioinosamine C₂₃H₄₄N₄O₁₅ Streptomyces hygroscopicus
Neomycin B 2-Deoxystreptamine Neosamine C, neomycin B C₂₃H₄₆N₆O₁₃ Streptomyces fradiae
Paromomycin 2-Deoxystreptamine Paromamine, D-glucosamine C₂₃H₄₅N₅O₁₄ Streptomyces rimosus
Ribostamycin 2-Deoxystreptamine Ribose moiety C₁₇H₃₅N₅O₁₂ Streptomyces ribosidificus
Boholmycin Modified aminocyclitol Unusual hydroxylation pattern Undisclosed Actinomycetes (undisclosed)
Sorbistin A Pseudotrisaccharide Sorbose-derived sugar C₂₄H₄₃N₃O₁₆ Pseudomonas spp.

Key Structural Notes:

  • Sorbistin and boholmycin diverge further, with sorbistin incorporating a sorbose-derived sugar and boholmycin featuring atypical hydroxylation .

Functional Comparison

Compound Antibacterial Spectrum Resistance Profile Toxicity (LD₅₀, murine)
This compound Broad (Gram+/Gram-), excluding resistant strains Ineffective against resistant E. coli Not reported
Neomycin B Broad (Gram+/Gram-), topical use High resistance prevalence ~8.5 mg/kg
Paromomycin Intestinal protozoa, systemic infections Moderate resistance ~12 mg/kg
Ribostamycin Narrow (Gram- bacilli) Limited resistance ~15 mg/kg
Boholmycin Undisclosed Undisclosed Undisclosed
Sorbistin A Gram+ (MRSA, VRE) Active against some resistant strains Low (preclinical data)

Key Functional Notes:

  • Resistance Mechanisms: this compound’s inactivity against resistant strains parallels neomycin, suggesting shared susceptibility to aminoglycoside-modifying enzymes (e.g., acetyltransferases) . However, its thioinosamine core may reduce affinity for these enzymes, a hypothesis requiring validation.
  • Spectrum: Sorbistin A shows unique efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), unlike this compound .

Toxicity and Therapeutic Potential

Neomycin’s nephrotoxicity and ototoxicity limit its systemic use, whereas structural analogs like this compound could offer safer alternatives if toxicity profiles are confirmed.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.